molecular formula C9H9N3O2 B065519 Carbamic acid, (1H-benzimidazol-2-ylmethyl)-(9CI) CAS No. 175464-16-1

Carbamic acid, (1H-benzimidazol-2-ylmethyl)-(9CI)

Cat. No.: B065519
CAS No.: 175464-16-1
M. Wt: 191.19 g/mol
InChI Key: UEITWVYDEIDHJH-UHFFFAOYSA-N
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Description

CBL-0137, also known as Curaxin 137, is a small molecule that has garnered significant attention in the field of cancer research. It is a metabolically stable curaxin that activates the tumor suppressor protein p53 and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound is particularly notable for its ability to inactivate the facilitates chromatin transcription (FACT) complex, which plays a crucial role in the transcription of genes involved in cancer cell survival and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBL-0137 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, followed by functionalization to introduce the ethanone groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of CBL-0137 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The compound is produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

CBL-0137 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of CBL-0137 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

CBL-0137 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

CBL-0137 exerts its effects primarily through the inactivation of the FACT complex. By binding to DNA, it disrupts the interaction between FACT and chromatin, leading to the destabilization of nucleosomes. This results in the activation of p53 and inhibition of NF-κB, both of which are critical pathways in cancer cell survival and proliferation. Additionally, CBL-0137 induces DNA demethylation and suppresses the expression of BET family proteins, further contributing to its anticancer activity .

Comparison with Similar Compounds

CBL-0137 belongs to a class of compounds known as curaxins, which share a similar mechanism of action. Other compounds in this class include:

CBL-0137 is unique in its ability to simultaneously activate p53 and inhibit NF-κB, making it a highly effective anticancer agent. Its broad anticancer activity and ability to target drug-resistant cancer stem cells set it apart from other similar compounds .

Properties

CAS No.

175464-16-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylcarbamic acid

InChI

InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14)

InChI Key

UEITWVYDEIDHJH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O

Synonyms

Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI)

Origin of Product

United States

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